molecular formula C20H19N3 B1218178 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline CAS No. 3248-93-9

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

Cat. No.: B1218178
CAS No.: 3248-93-9
M. Wt: 301.4 g/mol
InChI Key: YDCMWLQSPFTWCS-UHFFFAOYSA-N
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Description

Rosanilin free base is an imine that is 4-methylidenecyclohexa-2,5-dien-1-imine in which the hydrogens of the methylidene group are replaced by 4-aminophenyl and 3-methyl-4-aminophenyl groups. The monohydrochloride salt is the histological dye 'rosanilin'. It has a role as a histological dye, a fluorochrome and a carcinogenic agent. It is an imine and a substituted aniline. It is a conjugate base of a rosanilin(1+).

Biochemical Analysis

Biochemical Properties

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline is known for its role in biochemical reactions, particularly in staining procedures. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it binds to nucleic acids and proteins, allowing it to highlight specific cellular components during microscopic examination . This interaction is primarily electrostatic, involving the amino and imino groups of the compound.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to nucleic acids and proteins allows it to interfere with DNA replication and transcription processes, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity . Furthermore, the compound can induce changes in gene expression by binding to DNA and interfering with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used effectively for staining and visualization purposes without causing significant toxicity . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, allowing it to interact with specific biomolecules and exert its effects within particular cellular contexts.

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline
Source PubChem
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InChI

InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3
Source PubChem
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InChI Key

YDCMWLQSPFTWCS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N
Source PubChem
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Molecular Formula

C20H19N3
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Related CAS

632-99-5 (mono-hydrochloride)
Record name Magenta base
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DSSTOX Substance ID

DTXSID0043844, DTXSID80859518
Record name C.I. Basic Violet 14- free base (parent)
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Record name 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
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Molecular Weight

301.4 g/mol
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Physical Description

Dark green powder or greenish crystals with a bronze luster; [MSDSonline]
Record name Magenta base
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Solubility

ALMOST INSOL IN ETHER /MAGENTA/
Record name MAGENTA BASE
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CAS No.

3248-93-9, 58969-01-0
Record name Magenta base
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Record name Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-
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Record name 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 2
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 3
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 4
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 5
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 6
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

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